4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC8617323
Molecular Formula: C26H29N3S
Molecular Weight: 415.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29N3S |
|---|---|
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 4-benzhydryl-N-(2-phenylethyl)piperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C26H29N3S/c30-26(27-17-16-22-10-4-1-5-11-22)29-20-18-28(19-21-29)25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,27,30) |
| Standard InChI Key | SUKWJNKOGMNONN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure comprises three key moieties:
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Piperazine core: A six-membered ring containing two nitrogen atoms at positions 1 and 4.
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Benzhydryl substituent: A diphenylmethyl group (-CH(C₆H₅)₂) attached to the piperazine’s 4-position, conferring lipophilicity and potential CNS activity .
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Carbothioamide-phenethyl side chain: A thiourea (-N-C(S)-NH-) linkage connecting the piperazine’s 1-position to a 2-phenylethyl group, which may influence receptor binding kinetics .
The IUPAC name, 4-benzhydryl-N-(2-phenylethyl)piperazine-1-carbothioamide, reflects this arrangement . Spectroscopic data from analogous compounds confirm characteristic signals:
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¹H-NMR: Aromatic protons (δ 7.1–7.4 ppm), piperazine methylenes (δ 2.2–3.4 ppm), and thiourea NH (δ 8.3 ppm) .
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FT-IR: N-H stretch (~3340 cm⁻¹), C=S absorption (~1615 cm⁻¹), and aromatic C=C (1547 cm⁻¹) .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉N₃S |
| Molecular Weight | 415.6 g/mol |
| LogP (estimated) | 5.2 |
| Hydrogen Bond Donors | 1 (thiourea NH) |
| Hydrogen Bond Acceptors | 3 (piperazine N, thiourea S) |
The high logP suggests significant lipid solubility, potentially enhancing blood-brain barrier permeability .
Synthetic Methodology
Reaction Scheme
The synthesis involves two primary steps (Figure 1):
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Formation of 1-benzhydrylpiperazine: Benzhydryl chloride reacts with piperazine in dimethylformamide (DMF) at 80°C for 8 hours .
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Carbothioamide functionalization: The piperazine intermediate reacts with 2-phenylethyl isothiocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound after recrystallization .
Figure 1: Synthetic route to 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide.
Optimization and Yield
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Step 1: Yields for benzhydrylpiperazine derivatives range from 68% to 92%, depending on the benzhydryl chloride substituent .
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Step 2: Carbothioamide formation achieves ~85–89% yield when using a 1:1 molar ratio of piperazine to isothiocyanate in DCM .
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Purity: Recrystallization from ethanol/water mixtures produces crystals with melting points ~169–198°C, consistent with related thioamides .
Pharmacological Profile
Cytotoxic Activity
In sulphorhodamine B (SRB) assays against human cancer cell lines, structurally analogous benzhydrylpiperazine thioamides exhibit IC₅₀ values of 10–50 μM . Key findings include:
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Thioamide vs. carboxamide: Thioamide derivatives (e.g., 6a–g) show 2–3× higher cytotoxicity than carboxamides, likely due to enhanced membrane permeability or thiourea-metal interactions .
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Substituent effects: 4-Chlorobenzhydryl derivatives display greater potency than difluoro or unsubstituted analogs, suggesting halogenation modulates electron density and target binding .
Histamine H₁-Receptor Antagonism
Piperazines with benzhydryl and aromatic side chains demonstrate potent H₁-receptor antagonism (e.g., cetirizine analogs) . Although direct data for this compound are unavailable, structural parallels imply possible activity:
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In vitro: IC₅₀ values of 10–100 nM in guinea pig ileum assays for related compounds .
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In vivo: Inhibition of capillary permeability in rats at 1–10 mg/kg doses .
Structure-Activity Relationships (SAR)
Piperazine Substitutions
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Benzhydryl group: Essential for H₁-receptor binding; electron-withdrawing substituents (e.g., Cl, F) enhance potency .
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Carbothioamide vs. carboxamide: Thioamides improve cytotoxicity but reduce H₁ selectivity due to increased lipophilicity .
Side Chain Modifications
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